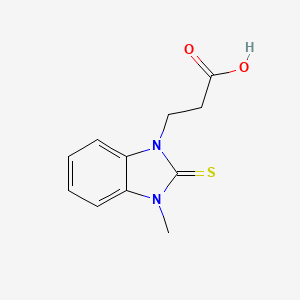

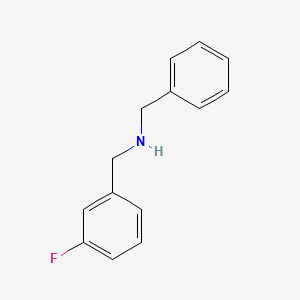

![molecular formula C13H9NO2S B1298084 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 370587-15-8](/img/structure/B1298084.png)

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves one-pot reactions or multistep synthetic routes. For instance, a one-pot reaction is described for the synthesis of triazine derivatives, which are structurally related to the compound of interest . Similarly, the synthesis of oxazolone derivatives is achieved through nucleophilic ring-opening followed by cyclization . These methods suggest that the synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one could potentially be accomplished through similar strategies, possibly involving the condensation of appropriate precursors and cyclization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as FT-IR, NMR, XRD, and SEM . Density functional theory (DFT) is also employed to optimize the molecular structure and predict vibrational spectra and optical properties . These methods would likely be applicable to the analysis of this compound, providing detailed information about its molecular geometry, electronic structure, and potential interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be quite diverse. For example, oxazolone derivatives can undergo nucleophilic ring-opening reactions, which can be further functionalized through various chemical transformations . Triazine derivatives can participate in Knoevenagel condensation and heterocyclization reactions, leading to a wide range of products . These findings suggest that this compound may also exhibit versatile reactivity, allowing for the synthesis of a variety of derivatives with potential biological or optoelectronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. For instance, the optical properties such as band gaps, absorption index, and dielectric constant are important for materials used in optoelectronics . The biological activity, including cytotoxicity against cancer cell lines, is a key factor for pharmaceutical applications . These properties are typically determined through experimental studies and can be influenced by the specific molecular structure of the compound. Therefore, a detailed investigation of the physical and chemical properties of this compound would be necessary to assess its potential uses.

Scientific Research Applications

Synthesis and Enzyme Inhibition Properties

The compound 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, along with its derivatives, has been explored for its inhibitory effects on enzymes like cholesterol esterase (CEase) and acetylcholinesterase (AChE). Researchers have synthesized a series of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones to study their potential as inhibitors. The introduction of a cycloaliphatic ring was found to be favorable for CEase inhibition, and specific compounds exhibited significant inhibitory effects. For instance, one compound demonstrated a low susceptibility to CEase-catalyzed degradation, indicating its potential as an inhibitor (Pietsch & Gütschow, 2005).

Chemical Synthesis of Derivatives

In another domain, the compound's derivatives have been synthesized to explore their chemical properties and potential applications. The synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines has been reported. Some of these compounds were synthesized with varying substituents to create different sulfur-, nitrogen-, and/or oxygen-containing heterocyclic rings. This synthesis work contributes to the broad chemical understanding of these compounds and offers a foundation for future applications in various fields (Bakhite, Geies, & El-Kashef, 2002).

Mechanism of Action

While the exact mechanism of action of “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is not clear, some studies suggest that similar compounds may have anticancer activity. For example, 2- (3,4-dichlorophenyl)-4H-benzo [d] [1,3]oxazin-4-one was synthesized and tested in-vitro against MCF-7, indicating moderate cytotoxicity .

Future Directions

properties

IUPAC Name |

2-methyl-6-phenylthieno[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-14-12-10(13(15)16-8)7-11(17-12)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYCLUAWKGBTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350190 |

Source

|

| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370587-15-8 |

Source

|

| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)